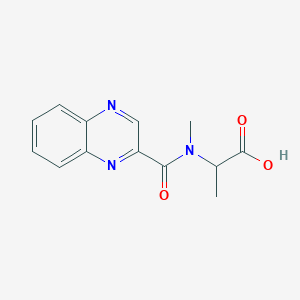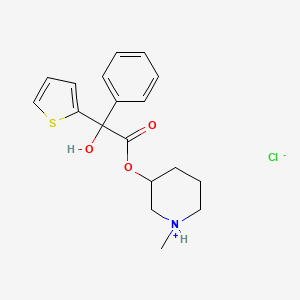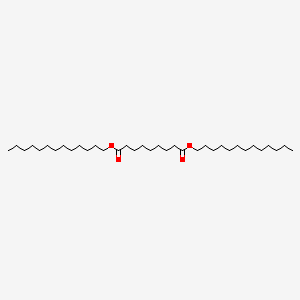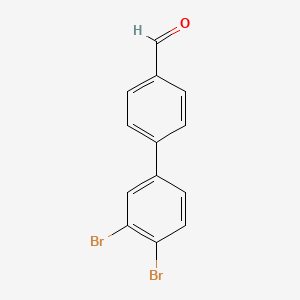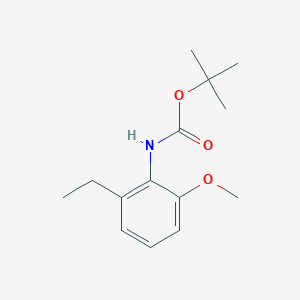
tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methoxy group attached to a phenyl ring, which is further linked to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate typically involves the reaction of 2-ethyl-6-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenyl carbamates.
科学的研究の応用
tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the ethyl and methoxy substituents.
2-Ethyl-6-methoxyaniline: The precursor to the target compound, which lacks the carbamate group.
tert-Butyl (2-methoxyphenyl)carbamate: A similar compound with a methoxy group but without the ethyl substituent.
Uniqueness
tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both the ethyl and methoxy groups on the phenyl ring can influence the compound’s electronic and steric characteristics, making it distinct from other carbamates.
特性
CAS番号 |
398136-31-7 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC名 |
tert-butyl N-(2-ethyl-6-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-6-10-8-7-9-11(17-5)12(10)15-13(16)18-14(2,3)4/h7-9H,6H2,1-5H3,(H,15,16) |
InChIキー |
NRHDXCRMFGMRLH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


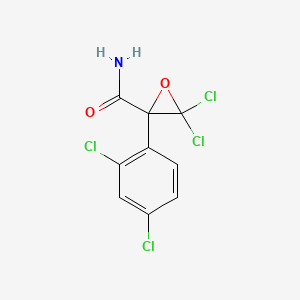
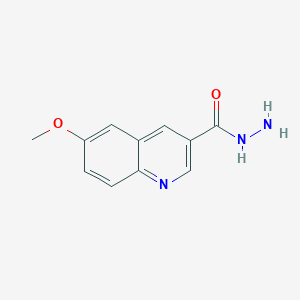


![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
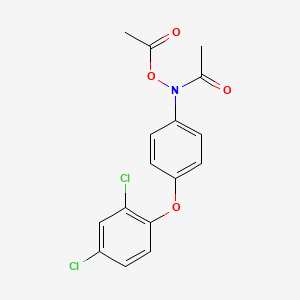
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
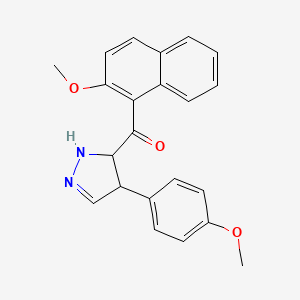
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
